molecular formula C10H16O2 B15333168 2-Methyl-6-oxaspiro[4.5]decan-9-one

2-Methyl-6-oxaspiro[4.5]decan-9-one

Cat. No.: B15333168
M. Wt: 168.23 g/mol
InChI Key: JKGRBMGRSDWQPN-UHFFFAOYSA-N
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Description

2-Methyl-6-oxaspiro[4.5]decan-9-one is a chemical compound with the molecular formula C10H16O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-oxaspiro[4.5]decan-9-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a linear precursor containing a ketone group and a suitable leaving group, followed by intramolecular nucleophilic substitution to form the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-oxaspiro[4.5]decan-9-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce alcohols or amines as major products.

  • Substitution: Substitution reactions can result in the formation of various derivatives, including esters and amides.

Scientific Research Applications

2-Methyl-6-oxaspiro[4.5]decan-9-one has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of spirocyclic compounds.

  • Biology: The compound has been investigated for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-Methyl-6-oxaspiro[4.5]decan-9-one exerts its effects depends on its specific application. For example, in drug development, it may act as a ligand for certain receptors, binding to them and triggering a biological response. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-6-oxaspiro[4.5]decan-9-one is similar to other oxaspiro compounds, such as 1-oxaspiro[4.5]decan-2-one and 1-oxaspiro[3.6]nonane-2-one. These compounds share the spirocyclic structure but differ in the position of the oxygen atom and the substituents on the ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity.

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Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methyl-6-oxaspiro[4.5]decan-9-one

InChI

InChI=1S/C10H16O2/c1-8-2-4-10(6-8)7-9(11)3-5-12-10/h8H,2-7H2,1H3

InChI Key

JKGRBMGRSDWQPN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)CC(=O)CCO2

Origin of Product

United States

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